



# Application Notes and Protocols: ICG-Tetrazine for PET Imaging Applications

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | ICG-Tetrazine |           |
| Cat. No.:            | B8084806      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

The use of bioorthogonal chemistry has revolutionized the field of molecular imaging and targeted drug delivery. The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a strained trans-cyclooctene (TCO) is a cornerstone of this approach, prized for its exceptionally fast reaction kinetics and high specificity in complex biological environments.[1][2][3] This has led to the development of pretargeted positron emission tomography (PET) imaging strategies that decouple the targeting vector from the radiolabel, offering significant advantages over traditional radioimmunoconjugates.[4][5]

This document provides detailed application notes and protocols for the use of tetrazine conjugates in PET imaging. While the specific use of an Indocyanine Green (ICG)-Tetrazine conjugate for PET imaging is a novel concept with limited direct literature, the principles and protocols outlined here for radiolabeled tetrazines are directly applicable. The incorporation of ICG, a near-infrared fluorescent dye, would create a powerful dual-modality imaging agent for both fluorescence-guided surgery and deep-tissue PET imaging.

## **Principle of Pretargeted PET Imaging**

The pretargeting strategy involves a two-step process that separates the slow pharmacokinetics of a targeting molecule (e.g., an antibody) from the rapid clearance of a small-molecule radiotracer.



- Step 1: Targeting. A targeting vector, typically a monoclonal antibody (mAb) modified with a trans-cyclooctene (TCO) moiety, is administered to the subject. This mAb-TCO conjugate is allowed to accumulate at the target site (e.g., a tumor) and clear from the bloodstream over a period of 24 to 48 hours.
- Step 2: Imaging. A small, radiolabeled tetrazine molecule is then injected. This molecule
  rapidly circulates throughout the body and undergoes a highly specific "click" reaction with
  the TCO-modified antibody at the target site. The unreacted radiolabeled tetrazine is quickly
  cleared from the body through renal or hepatobiliary excretion, leading to high tumor-tobackground contrast images in a short time frame.

This approach allows for the use of short-lived PET isotopes like Gallium-68 (<sup>68</sup>Ga) and Fluorine-18 (<sup>18</sup>F), which would otherwise be incompatible with the long biological half-life of intact antibodies. This significantly reduces the radiation dose to the patient compared to directly labeled antibodies with long-lived isotopes like Zirconium-89 (<sup>89</sup>Zr).

### **Quantitative Data Summary**

The following tables summarize key quantitative data from preclinical studies involving radiolabeled tetrazines for pretargeted PET imaging.

Table 1: Radiolabeling Efficiency and Purity



| Radiotrac<br>er                                        | Radionuc<br>lide | Chelator/<br>Prostheti<br>c Group | Radioche<br>mical<br>Yield<br>(Decay-<br>Corrected<br>) | Radioche<br>mical<br>Purity | Specific<br>Activity  | Referenc<br>e(s) |
|--------------------------------------------------------|------------------|-----------------------------------|---------------------------------------------------------|-----------------------------|-----------------------|------------------|
| Tz-PEG11-<br>Al[ <sup>18</sup> F]-<br>NOTA             | <sup>18</sup> F  | Al[ <sup>18</sup> F]-<br>NOTA     | 54–65%                                                  | >96%                        | 21.4–26.7<br>GBq/μmol |                  |
| <sup>64</sup> Cu-Tz-<br>Bn-NOTA                        | <sup>64</sup> Cu | NOTA                              | >90%                                                    | >99%                        | Not<br>Reported       | -                |
| [ <sup>18</sup> F]FDG-<br>Tz                           | <sup>18</sup> F  | [ <sup>18</sup> F]FDG             | 6.5 ± 3.6%                                              | >99%                        | Not<br>Reported       | _                |
| [ <sup>68</sup> Ga]Ga-<br>THP-Tz                       | <sup>68</sup> Ga | THP                               | >95%                                                    | >98%                        | Not<br>Reported       | _                |
| [ <sup>68</sup> Ga]Ga-<br>DOTA-<br>PEG11-Tz            | <sup>68</sup> Ga | DOTA                              | Not<br>Reported                                         | >95%                        | Not<br>Reported       |                  |
| <sup>64</sup> Cu-Tz-<br>SarAr                          | <sup>64</sup> Cu | SarAr                             | >90%                                                    | >99%                        | Not<br>Reported       | -                |
| [ <sup>89</sup> Zr]Zr-<br>DFO-<br>PEG <sub>5</sub> -Tz | <sup>89</sup> Zr | DFO                               | Not<br>Reported                                         | Not<br>Reported             | Not<br>Reported       |                  |

Table 2: In Vivo Tumor Uptake and Biodistribution



| Radiotracer<br>/Pretargetin<br>g System                   | Tumor<br>Model                 | Tumor<br>Uptake<br>(%ID/g) | Time Point<br>(post-<br>injection of<br>Tz) | Tumor-to-<br>Muscle<br>Ratio | Reference(s |
|-----------------------------------------------------------|--------------------------------|----------------------------|---------------------------------------------|------------------------------|-------------|
| Al[18F]NOTA-<br>labeled<br>tetrazine /<br>5B1-TCO         | BxPC3<br>pancreatic<br>cancer  | 6.4                        | 4 h                                         | Not Reported                 |             |
| <sup>64</sup> Cu-Tz-Bn-<br>NOTA / A33-<br>TCO             | SW1222<br>colorectal<br>cancer | 4.1 ± 0.3                  | 12 h                                        | 27.0 ± 7.4                   |             |
| [ <sup>68</sup> Ga]3 /<br>CC49-TCO                        | LS174T<br>colorectal<br>cancer | 2.1 ± 0.1                  | 2 h                                         | Not Reported                 |             |
| 64Cu-Tz-<br>SarAr /<br>sshuA33-<br>PEG <sub>12</sub> -TCO | SW1222<br>colorectal<br>cancer | 6.7 ± 1.7                  | 1 h                                         | 21.5 ± 5.6 (at<br>24 h)      |             |
| [89Zr]Zr-DFO-<br>PEG5-Tz /<br>U36-TCO                     | HNSCC (VU-<br>SCC-OE)          | 1.5 ± 0.2                  | 72 h                                        | Not Reported                 |             |

### **Experimental Protocols**

# Protocol 1: General Radiolabeling of a DOTA-Tetrazine Conjugate with Gallium-68

This protocol describes a general method for the radiolabeling of a DOTA-functionalized tetrazine with <sup>68</sup>Ga.

#### Materials:

• DOTA-Tetrazine conjugate (e.g., DOTA-PEG11-Tz)



- 68GaCl₃ eluted from a 68Ge/68Ga generator in 0.1 M HCl
- Sodium acetate buffer (1 M, pH 4.5)
- Sterile water for injection
- C18 Sep-Pak cartridge
- Ethanol
- Saline
- Radio-TLC or radio-HPLC system for quality control

#### Procedure:

- Elute the <sup>68</sup>Ge/<sup>68</sup>Ga generator with 0.1 M HCl to obtain <sup>68</sup>GaCl<sub>3</sub>.
- In a sterile reaction vial, add 5-10 nmol of the DOTA-Tetrazine conjugate dissolved in sterile water.
- Add the <sup>68</sup>GaCl₃ eluate (approximately 1-2 mL) to the reaction vial.
- Adjust the pH of the reaction mixture to 4.0-4.5 by adding sodium acetate buffer.
- Incubate the reaction mixture at 95°C for 10 minutes.
- Allow the reaction to cool to room temperature.
- Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.
- For purification, activate a C18 Sep-Pak cartridge by washing with ethanol (5 mL) followed by sterile water (10 mL).
- Load the reaction mixture onto the C18 cartridge.
- Wash the cartridge with sterile water (10 mL) to remove unreacted <sup>68</sup>Ga.
- Elute the final product, [68Ga]Ga-DOTA-Tetrazine, with a small volume of ethanol (0.5-1 mL).



 Evaporate the ethanol under a stream of nitrogen and reconstitute the final product in sterile saline for injection.

## Protocol 2: Pretargeted PET Imaging in a Xenograft Mouse Model

This protocol outlines a general procedure for in vivo pretargeted PET imaging.

#### Materials:

- Tumor-bearing mice (e.g., athymic nude mice with subcutaneous xenografts)
- TCO-modified monoclonal antibody (e.g., A33-TCO)
- Radiolabeled tetrazine (e.g., <sup>64</sup>Cu-Tz-Bn-NOTA)
- PET/CT scanner
- Anesthesia (e.g., isoflurane)
- Sterile saline for injection

#### Procedure:

- Antibody Administration: Inject the mice with the TCO-modified antibody (e.g., 100  $\mu$ g of A33-TCO) via the tail vein.
- Accumulation Period: Allow the antibody to accumulate at the tumor and clear from circulation for 24 to 48 hours. The optimal time interval should be determined empirically for each antibody.
- Radiotracer Administration: Anesthetize the mice and inject the radiolabeled tetrazine (e.g., 10-12 MBq of <sup>64</sup>Cu-Tz-Bn-NOTA) via the tail vein.
- PET/CT Imaging: Acquire static or dynamic PET scans at various time points post-injection
  of the radiotracer (e.g., 1, 4, 12, and 24 hours). A CT scan should be acquired for anatomical
  co-registration.



- Image Analysis: Reconstruct and analyze the PET images to determine the biodistribution of the radiotracer and quantify tumor uptake (%ID/g).
- (Optional) Ex Vivo Biodistribution: After the final imaging session, euthanize the mice and harvest major organs and tumors. Weigh the tissues and measure the radioactivity using a gamma counter to confirm the imaging data.

# Visualizations Pretargeted PET Imaging Workflow





Click to download full resolution via product page

Caption: Workflow of the two-step pretargeted PET imaging strategy.

## **IEDDA** Bioorthogonal Reaction





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Tetrazine bioorthogonal chemistry derived in vivo imaging PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioorthogonal chemistry: implications for pretargeted nuclear (PET/SPECT) imaging and therapy PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrazine Glycoconjugate for Pretargeted Positron Emission Tomography Imaging of trans-Cyclooctene-Functionalized Molecular Spherical Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 18F-Based Pretargeted PET Imaging Based on Bioorthogonal Diels—Alder Click Chemistry
   PMC [pmc.ncbi.nlm.nih.gov]
- 5. A pretargeting system for tumor PET imaging and radioimmunotherapy PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: ICG-Tetrazine for PET Imaging Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8084806#icg-tetrazine-for-pet-imaging-applications]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com